molecular formula C11H8BrN5O2 B15214421 N-(7-Bromo-1-oxo-1,4-dihydropyrrolo[1,2-f]pteridin-3-yl)acetamide CAS No. 113001-91-5

N-(7-Bromo-1-oxo-1,4-dihydropyrrolo[1,2-f]pteridin-3-yl)acetamide

Cat. No.: B15214421
CAS No.: 113001-91-5
M. Wt: 322.12 g/mol
InChI Key: IWOYHVCJJCHQOE-UHFFFAOYSA-N
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Description

N-(7-Bromo-1-oxo-1,4-dihydropyrrolo[1,2-f]pteridin-3-yl)acetamide is a brominated heterocyclic compound featuring a fused pyrrolopteridin core. The molecule comprises a bicyclic system (pyrrolo[1,2-f]pteridin) with a ketone group at position 1, a bromine substituent at position 7, and an acetamide moiety at position 3. Based on its IUPAC name, the deduced molecular formula is C₁₁H₉BrN₅O₂ (molar mass: ~323.13 g/mol).

Properties

CAS No.

113001-91-5

Molecular Formula

C11H8BrN5O2

Molecular Weight

322.12 g/mol

IUPAC Name

N-(7-bromo-1-oxo-2H-pyrrolo[1,2-f]pteridin-3-yl)acetamide

InChI

InChI=1S/C11H8BrN5O2/c1-5(18)14-11-15-9-8(10(19)16-11)17-3-2-6(12)7(17)4-13-9/h2-4H,1H3,(H2,14,15,16,18,19)

InChI Key

IWOYHVCJJCHQOE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC2=C(C(=O)N1)N3C=CC(=C3C=N2)Br

Origin of Product

United States

Preparation Methods

The synthesis of N-(7-Bromo-1-oxo-1,2-dihydropyrrolo[1,2-f]pteridin-3-yl)acetamide typically involves multiple steps. One common method includes the following steps :

    Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature to create 2-(acylethynyl)pyrroles.

    Addition of propargylamine: The obtained acetylenes are then reacted with propargylamine to form N-propargylenaminones.

    Intramolecular cyclization: The final step involves intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) to achieve the desired pyrrolopyrazine structure.

Chemical Reactions Analysis

N-(7-Bromo-1-oxo-1,2-dihydropyrrolo[1,2-f]pteridin-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromine atom, using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(7-Bromo-1-oxo-1,2-dihydropyrrolo[1,2-f]pteridin-3-yl)acetamide has several scientific research applications :

    Chemistry: It serves as a valuable scaffold for the synthesis of new bioactive molecules.

    Biology: The compound’s diverse biological activities make it a potential candidate for studying various biological processes and pathways.

    Medicine: Due to its antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties, it is being explored for potential therapeutic applications.

    Industry: The compound’s unique chemical structure and reactivity make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of N-(7-Bromo-1-oxo-1,2-dihydropyrrolo[1,2-f]pteridin-3-yl)acetamide involves its interaction with various molecular targets and pathways . The compound’s pyrrolopyrazine scaffold allows it to bind to specific enzymes and receptors, inhibiting their activity. This inhibition can lead to the disruption of key biological processes, such as cell proliferation, inflammation, and microbial growth.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound is compared below with structurally related acetamide derivatives to highlight key differences in core architecture, substituents, and physicochemical properties.

Compound Name Core Structure Substituents Molecular Formula Molar Mass (g/mol) Key Features
N-(7-Bromo-1-oxo-1,4-dihydropyrrolo[1,2-f]pteridin-3-yl)acetamide (Target) Pyrrolo[1,2-f]pteridin (fused bicyclic) 7-Br, 1-oxo, 3-acetamide C₁₁H₉BrN₅O₂ 323.13* Rigid fused-ring system; bromine enhances electrophilicity
N-(5-Bromo-1,4-dihydro-4-oxo-6-phenyl-2-pyrimidinyl)-acetamide [2] Pyrimidinone (monocyclic) 5-Br, 4-oxo, 6-Ph, 2-acetamide C₁₂H₁₀BrN₃O₂ 308.13 Phenyl group increases lipophilicity; simpler monocyclic structure
3-Oxo-3-pyrrolidin-1-yl-propionitrile (3a) [1] Coumarin (benzopyrone) 3-Pyrrolidinyl, 8-carbaldehyde derivatives Varies Varies Coumarin backbone with nitrile and amide groups; diverse substituent patterns

Notes:

  • Pyrimidinone Derivative [2]: The phenyl group at position 6 enhances hydrophobic interactions, while the pyrimidinone ring offers a planar structure for binding interactions.
  • Coumarin Derivatives [1] : These lack the fused bicyclic system but share functional groups (e.g., acetamide), enabling comparisons of electronic effects.

Physicochemical Properties

  • Solubility: The target compound’s fused ring system may reduce aqueous solubility compared to the pyrimidinone derivative, which benefits from the polar pyrimidinone oxygen. However, the acetamide group in both compounds could improve solubility via hydrogen bonding.
  • Reactivity: The 7-bromo substituent in the target compound is positioned to undergo nucleophilic aromatic substitution, whereas the 5-bromo group in the pyrimidinone derivative may exhibit lower reactivity due to electronic effects from the phenyl ring [2].
  • Molecular Weight : The target compound’s higher molar mass (~323 vs. 308 g/mol) reflects its complex bicyclic framework, which could influence pharmacokinetic properties like membrane permeability.

Implications for Bioactivity

While bioactivity data are absent in the provided evidence, structural analysis suggests:

  • The target compound’s fused core may enhance binding to protein targets (e.g., kinases) due to increased surface area and rigidity.
  • The pyrimidinone derivative’s phenyl group [2] could improve bioavailability in hydrophobic environments (e.g., cell membranes).
  • Coumarin derivatives [1] often exhibit fluorescence and antimicrobial activity, but the target compound’s distinct structure may redirect its biological applications.

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